Methyl 3-acetamido-4-oxopiperidine-1-carboxylate
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Overview
Description
Methyl 3-acetamido-4-oxopiperidine-1-carboxylate is a unique piperidine derivative with a molecular weight of 214.22 g/mol. This compound is known for its versatile applications in organic synthesis, pharmaceutical research, and beyond .
Preparation Methods
The synthesis of Methyl 3-acetamido-4-oxopiperidine-1-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions, followed by cyclization in the presence of sodium methoxide . This method yields the free base form of the compound, which can then be converted to its hydrochloride salt using hydrochloric acid . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-acetamido-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
Methyl 3-acetamido-4-oxopiperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 3-acetamido-4-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as:
Methyl 4-oxo-3-piperidinecarboxylate: This compound has a similar structure but lacks the acetamido group, which can affect its reactivity and applications.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate: . The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C9H14N2O4 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 3-acetamido-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-7-5-11(9(14)15-2)4-3-8(7)13/h7H,3-5H2,1-2H3,(H,10,12) |
InChI Key |
KKTYZDWKCQYYCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CN(CCC1=O)C(=O)OC |
Origin of Product |
United States |
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